molecular formula C16H11NS B1629642 6-(Benzothiophen-2-YL)-1H-indole CAS No. 885273-41-6

6-(Benzothiophen-2-YL)-1H-indole

Cat. No.: B1629642
CAS No.: 885273-41-6
M. Wt: 249.3 g/mol
InChI Key: RAXZRLLHTSSBKZ-UHFFFAOYSA-N
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Description

6-(Benzothiophen-2-YL)-1H-indole is an organic compound that belongs to the class of heterocyclic aromatic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzothiophen-2-YL)-1H-indole typically involves the cyclization of functionalized diynes or the use of metal-catalyzed reactions. One common method is the intramolecular cyclization of functionalized diacetylenes, which can be activated by bases or metal complexes . Another approach involves the use of palladium-catalyzed reactions to introduce the benzothiophene moiety .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as the use of continuous flow reactors for metal-catalyzed cyclization reactions. These methods ensure high yield and purity of the compound, making it suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

6-(Benzothiophen-2-YL)-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiophene moiety can yield benzothiophene sulfoxides, while substitution reactions can introduce halogens or other functional groups onto the indole ring .

Scientific Research Applications

6-(Benzothiophen-2-YL)-1H-indole has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its fused heterocyclic structure, which combines the properties of both benzothiophene and indole. This unique structure allows it to participate in a variety of chemical reactions and exhibit diverse biological activities, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

6-(1-benzothiophen-2-yl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NS/c1-2-4-15-12(3-1)10-16(18-15)13-6-5-11-7-8-17-14(11)9-13/h1-10,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAXZRLLHTSSBKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=CC4=C(C=C3)C=CN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20648423
Record name 6-(1-Benzothiophen-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20648423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885273-41-6
Record name 6-Benzo[b]thien-2-yl-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885273-41-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(1-Benzothiophen-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20648423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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